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molecular formula C4H6N4O2 B014702 5,6-Diaminouracil CAS No. 3240-72-0

5,6-Diaminouracil

Cat. No. B014702
M. Wt: 142.12 g/mol
InChI Key: BBTNLADSUVOPPN-UHFFFAOYSA-N
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Patent
US06221874B1

Procedure details

15.0 g (52.8 mmol) 6-amino-1,3-di-n-butyl-5-nitrosouracil, 1.5 g 10% Pd/C and 150 mL DMF were hydrogenated at 40 psi in a Parr shaker for 4 h. After completion, the reaction mixture was filtered through Celite, and evaporated to give crude 5,6-diaminouracil as a dark oil.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7](CCCC)[C:6](=[O:12])[N:5](CCCC)[C:4](=[O:17])[C:3]=1[N:18]=O>[Pd].CN(C=O)C>[NH2:18][C:3]1[C:4](=[O:17])[NH:5][C:6](=[O:12])[NH:7][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=C(C(N(C(N1CCCC)=O)CCCC)=O)N=O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After completion, the reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(NC(NC1N)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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